molecular formula C15H32 B14703786 2,3-Dimethyltridecane CAS No. 18435-20-6

2,3-Dimethyltridecane

Cat. No.: B14703786
CAS No.: 18435-20-6
M. Wt: 212.41 g/mol
InChI Key: SWUJSLXRUPXTQB-UHFFFAOYSA-N
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Description

2,3-Dimethyltridecane is an organic compound with the molecular formula C15H32 . It is a branched alkane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a tridecane chain. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyltridecane can be achieved through various organic reactions. One common method involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The use of zeolite catalysts in the cracking process helps in breaking down larger hydrocarbons into smaller, branched alkanes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyltridecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms, such as chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,3-Dimethyltridecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of lubricants, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyltridecane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .

Comparison with Similar Compounds

    2,5-Dimethyltridecane: Another branched alkane with methyl groups at the second and fifth positions.

    2,3-Dimethylpentane: A shorter chain alkane with similar branching.

    2,3-Dimethylbutane: An even shorter chain alkane with similar structural features.

Uniqueness: 2,3-Dimethyltridecane is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds like 2,3-Dimethylbutane and 2,3-Dimethylpentane results in different boiling points, solubility, and reactivity .

Properties

CAS No.

18435-20-6

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

2,3-dimethyltridecane

InChI

InChI=1S/C15H32/c1-5-6-7-8-9-10-11-12-13-15(4)14(2)3/h14-15H,5-13H2,1-4H3

InChI Key

SWUJSLXRUPXTQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)C(C)C

Origin of Product

United States

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